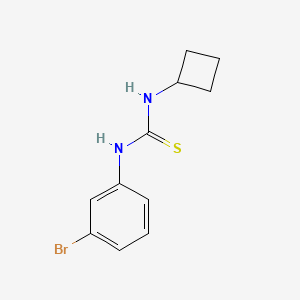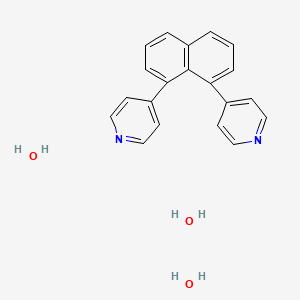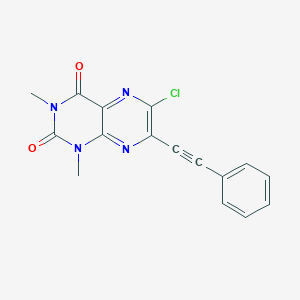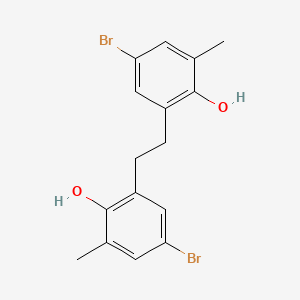![molecular formula C26H33F13O5 B12611859 13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol CAS No. 874212-25-6](/img/structure/B12611859.png)
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol is a synthetic compound characterized by its unique structure, which includes a tridecafluorohexyl group attached to a phenyl ring, and a tetraoxaoctadecan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol typically involves multiple steps, starting with the preparation of the tridecafluorohexylphenyl intermediate. This intermediate is then reacted with a tetraoxaoctadecan-1-ol precursor under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol involves its interaction with specific molecular targets and pathways. The tridecafluorohexyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl ring and tetraoxaoctadecan-1-ol chain can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecane-1-ol
- 3,6,9,12-Tetraoxaoctadecan-1-ol, 13-[4-(tridecafluorohexyl)phenyl]
Uniqueness
13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol is unique due to its specific combination of a tridecafluorohexyl group and a tetraoxaoctadecan-1-ol chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
874212-25-6 |
|---|---|
Formule moléculaire |
C26H33F13O5 |
Poids moléculaire |
672.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[1-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]hexoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C26H33F13O5/c1-2-3-4-5-20(44-17-16-43-15-14-42-13-12-41-11-10-40)18-6-8-19(9-7-18)21(27,28)22(29,30)23(31,32)24(33,34)25(35,36)26(37,38)39/h6-9,20,40H,2-5,10-17H2,1H3 |
Clé InChI |
XFAJLNPGMYEBLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)


![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)


![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)

![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

